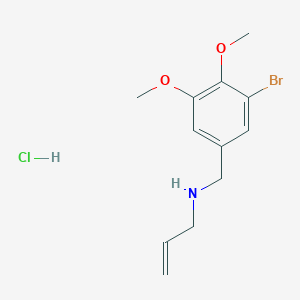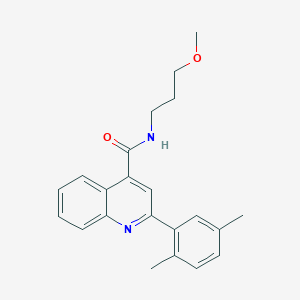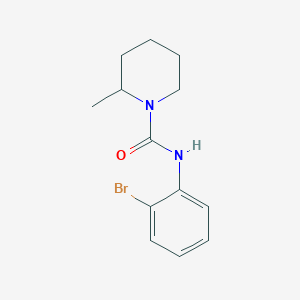
N-(3-bromo-4,5-dimethoxybenzyl)-2-propen-1-amine hydrochloride
Vue d'ensemble
Description
N-(3-bromo-4,5-dimethoxybenzyl)-2-propen-1-amine hydrochloride, also known as 25B-NBOMe, is a psychoactive substance that belongs to the family of N-benzylphenethylamines. This substance is a derivative of the phenethylamine 2C-B, which is known for its hallucinogenic properties. 25B-NBOMe has been found to have similar effects to LSD and other hallucinogens, but with a shorter duration of action.
Mécanisme D'action
The mechanism of action of N-(3-bromo-4,5-dimethoxybenzyl)-2-propen-1-amine hydrochloride is believed to involve the activation of the 5-HT2A receptor, which leads to an increase in the levels of serotonin in the brain. This increase in serotonin is thought to be responsible for the hallucinogenic effects of N-(3-bromo-4,5-dimethoxybenzyl)-2-propen-1-amine hydrochloride, including altered perception, mood, and cognition.
Biochemical and Physiological Effects:
Studies have shown that N-(3-bromo-4,5-dimethoxybenzyl)-2-propen-1-amine hydrochloride has a number of biochemical and physiological effects on the body. These include changes in heart rate, blood pressure, and body temperature. In addition, N-(3-bromo-4,5-dimethoxybenzyl)-2-propen-1-amine hydrochloride has been shown to increase the levels of certain hormones, including cortisol and prolactin.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-bromo-4,5-dimethoxybenzyl)-2-propen-1-amine hydrochloride in laboratory experiments is that it has a shorter duration of action than other hallucinogens, such as LSD. This allows researchers to study its effects more easily and quickly. However, one limitation of using N-(3-bromo-4,5-dimethoxybenzyl)-2-propen-1-amine hydrochloride is that it has a high potential for abuse and can be dangerous if used improperly.
Orientations Futures
There are several future directions for research on N-(3-bromo-4,5-dimethoxybenzyl)-2-propen-1-amine hydrochloride. One area of interest is the potential therapeutic uses of this substance. Some researchers believe that N-(3-bromo-4,5-dimethoxybenzyl)-2-propen-1-amine hydrochloride may have applications in the treatment of certain mental health conditions, such as depression and anxiety. Another area of interest is the development of new drugs that target the 5-HT2A receptor, which may have potential for the treatment of a variety of psychiatric disorders. Finally, there is a need for further research into the safety and long-term effects of N-(3-bromo-4,5-dimethoxybenzyl)-2-propen-1-amine hydrochloride, particularly with regard to its potential for abuse and addiction.
Applications De Recherche Scientifique
N-(3-bromo-4,5-dimethoxybenzyl)-2-propen-1-amine hydrochloride has been used by researchers to study its effects on the central nervous system. Studies have shown that N-(3-bromo-4,5-dimethoxybenzyl)-2-propen-1-amine hydrochloride has a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. This receptor is also the target of many other hallucinogenic substances, including LSD and psilocybin.
Propriétés
IUPAC Name |
N-[(3-bromo-4,5-dimethoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2.ClH/c1-4-5-14-8-9-6-10(13)12(16-3)11(7-9)15-2;/h4,6-7,14H,1,5,8H2,2-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNUGZOMHBSSFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNCC=C)Br)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-bromo-4,5-dimethoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4775079.png)


![2-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-N-butylhydrazinecarboxamide](/img/structure/B4775094.png)
![2-(methylthio)-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4775098.png)
![methyl ({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B4775113.png)

![diethyl [(1-benzyl-1H-indol-3-yl)methylene]malonate](/img/structure/B4775117.png)

![7-(2-furyl)-N-1H-indazol-6-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4775141.png)
![2-cyano-N-mesityl-3-{5-[(2-methylphenoxy)methyl]-2-furyl}acrylamide](/img/structure/B4775149.png)


![butyl 3-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B4775183.png)